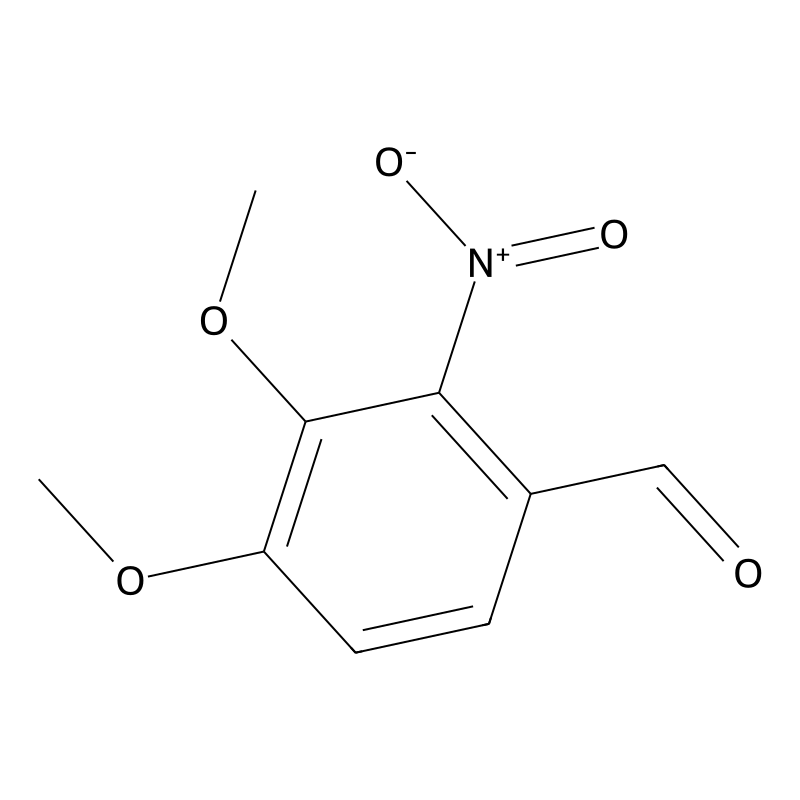

3,4-Dimethoxy-5-nitrobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis

The presence of reactive functional groups like methoxy (-OCH3) and nitro (-NO2) suggests potential use as a building block in organic synthesis. The methoxy groups can participate in various reactions like nucleophilic substitutions, while the nitro group can be reduced to an amine group, opening up further synthetic possibilities [].

Precursor for Pharmaceuticals

The nitro group can be a useful handle for introducing various functionalities relevant in drug development. Reduction of the nitro group could lead to potential bioactive compounds [].

Material Science Applications

Nitroaromatic compounds like 3,4-Dimethoxy-5-nitrobenzaldehyde can be used as precursors for the synthesis of polymers with interesting properties. The combination of electron-donating methoxy groups and electron-withdrawing nitro groups can influence the electronic properties of the resulting polymers [].

3,4-Dimethoxy-5-nitrobenzaldehyde is an aromatic compound characterized by the presence of two methoxy groups and one nitro group attached to a benzaldehyde structure. Its molecular formula is C9H9NO5, with a molecular weight of 211.17 g/mol. The compound is notable for its reactive functional groups, including the aldehyde (-CHO), which can participate in various

- Electrophilic Substitution: The nitro group can engage in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.

- Reduction Reactions: The nitro group can be reduced to form an amine, which opens pathways for synthesizing bioactive compounds .

- Condensation Reactions: The aldehyde group can participate in condensation reactions with various nucleophiles, leading to the formation of more complex organic molecules .

Several methods exist for synthesizing 3,4-dimethoxy-5-nitrobenzaldehyde:

- Nitration of 3,4-Dimethoxybenzaldehyde:

- Alternative Synthetic Routes:

3,4-Dimethoxy-5-nitrobenzaldehyde serves multiple roles in organic chemistry:

- Building Block in Organic Synthesis: Its reactive functional groups make it an essential intermediate for synthesizing more complex organic compounds.

- Polymer Precursor: It can be used to develop polymers with unique electronic properties due to the combination of electron-donating and withdrawing groups .

- Potential Pharmaceutical

Several compounds share structural similarities with 3,4-dimethoxy-5-nitrobenzaldehyde. Here are some notable examples:

Uniqueness of 3,4-Dimethoxy-5-nitrobenzaldehyde

What sets 3,4-dimethoxy-5-nitrobenzaldehyde apart is its unique combination of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring. This duality influences its electronic properties and reactivity compared to similar compounds. Additionally, its potential applications in drug development due to its reactive functionalities make it a compound of interest in both synthetic and medicinal chemistry.

3,4-Dimethoxy-5-nitrobenzaldehyde (C$$9$$H$$9$$NO$$5$$) is an aromatic aldehyde distinguished by its unique combination of electron-donating methoxy (-OCH$$3$$) and electron-withdrawing nitro (-NO$$_2$$) substituents on a benzaldehyde backbone. This structural duality confers distinct electronic properties, making it a versatile intermediate in organic synthesis. With a molecular weight of 211.17 g/mol, it exists as a yellowish-orange crystalline solid with a melting point of 81–85°C and a density of 1.32 g/cm$$^3$$. Its solubility in polar organic solvents like acetone and ethanol facilitates its use in diverse reaction conditions.

The compound’s reactivity stems from three functional groups: the aldehyde (-CHO), which participates in nucleophilic additions; the nitro group, amenable to reduction; and methoxy groups, which can undergo demethylation or act as directing groups in electrophilic substitution. These features enable its application in synthesizing pharmaceuticals, agrochemicals, and functional polymers. For instance, reduction of its nitro group could yield amine derivatives with bioactivity, while its aldehyde group serves as a precursor for Schiff base formation.

Historical Context of Nitrobenzaldehyde Derivatives

Nitrobenzaldehyde derivatives have been integral to organic chemistry since the 19th century. Early syntheses focused on direct nitration of benzaldehyde, but regioselectivity challenges led to alternative routes. For example, 4-nitrobenzaldehyde was historically prepared via oxidation of 4-nitrotoluene using chromium trioxide, while 2-nitrobenzaldehyde required indirect methods such as nitration of cinnamaldehyde followed by oxidation.

The development of 3,4-dimethoxy-5-nitrobenzaldehyde emerged from modifications to veratraldehyde (3,4-dimethoxybenzaldehyde). Nitration of veratraldehyde with nitric acid in acetic acid selectively introduces a nitro group at the 5-position, yielding 3,4-dimethoxy-5-nitrobenzaldehyde in high purity. This method, refined in the late 20th century, underscores advancements in regiocontrol and catalytic efficiency.

Structural Classification in Aromatic Chemistry

3,4-Dimethoxy-5-nitrobenzaldehyde belongs to the nitroaromatic aldehydes, a subclass characterized by a nitro group attached to an aromatic ring bearing an aldehyde functional group. Its structure features:

- Electron-donating methoxy groups at positions 3 and 4, which activate the ring toward electrophilic substitution.

- Electron-withdrawing nitro group at position 5, which deactivates the ring but directs incoming electrophiles to specific positions.

This electronic contrast creates a polarized aromatic system, enabling predictable reactivity patterns. For comparison:

Research Importance in Synthetic Organic Chemistry

3,4-Dimethoxy-5-nitrobenzaldehyde is a cornerstone in multistep syntheses due to its multifunctional reactivity:

- Aldehyde Group: Participates in condensations (e.g., Knoevenagel, aldol) to form α,β-unsaturated carbonyl compounds.

- Nitro Group: Reduces to an amine (-NH$$_2$$) under catalytic hydrogenation, enabling access to aniline derivatives.

- Methoxy Groups: Serve as protective groups or undergo demethylation to yield catechol derivatives.

Recent studies highlight its role in cross-coupling reactions and as a substrate for hybrid microgel catalysts. For example, silver nanoparticle-embedded alginate-poly(N-isopropylacrylamide-methacrylic acid) microgels efficiently reduce its nitro group to hydroxylamine, demonstrating applications in environmental remediation.

The foundational approaches to 3,4-Dimethoxy-5-nitrobenzaldehyde synthesis rely on established organic transformation protocols that have been refined through decades of synthetic chemistry development. These methodologies typically involve direct functionalization of aromatic precursors through electrophilic substitution mechanisms.

The most prevalent classical route involves the direct nitration of 3,4-dimethoxybenzaldehyde using mixed acid systems. This approach utilizes the electron-donating properties of the methoxy substituents to activate the aromatic ring toward electrophilic attack, while the aldehyde group serves as a mild deactivating influence that directs substitution to the meta position relative to the carbonyl functionality [1] [3].

Alternative classical methodologies include oxidation-based approaches starting from corresponding alcohol derivatives and formylation reactions of pre-nitrated dimethoxybenzene substrates. These routes offer complementary synthetic strategies when direct nitration proves challenging or when specific substitution patterns are required [4] [5].

Nitration Pathways of 3,4-Dimethoxybenzaldehyde

The nitration of 3,4-dimethoxybenzaldehyde represents the most direct and widely employed synthetic approach for accessing the target compound. This transformation exploits the inherent reactivity patterns of the substituted benzaldehyde substrate under electrophilic aromatic substitution conditions.

Reaction Conditions and Optimization

The optimization of nitration conditions requires careful consideration of multiple interdependent parameters to achieve optimal yield and selectivity. The standard protocol involves dissolving 3,4-dimethoxybenzaldehyde in glacial acetic acid, followed by controlled addition of concentrated nitric acid at ambient temperature. The reaction proceeds for 12 hours with continuous stirring, after which the product is isolated by precipitation in water [1].

Temperature control emerges as a critical factor, with optimal conditions maintained at 20-25°C to prevent decomposition and minimize side reactions. Higher temperatures lead to reduced regioselectivity and increased formation of polynitrated byproducts. The reaction time of 10-15 hours provides complete conversion while avoiding overnitration [1] [3].

The molar ratio of nitric acid to substrate significantly influences both conversion and selectivity. A ratio of 1.2-1.5:1 ensures complete reaction while minimizing excess reagent consumption. The solvent system plays a crucial role, with glacial acetic acid providing optimal results due to its ability to enhance regioselectivity and facilitate nitronium ion formation [6].

| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |

|---|---|---|---|

| Temperature (°C) | 20-25 | Higher temp reduces selectivity | Lower temp improves regioselectivity |

| Reaction Time (hours) | 10-15 | Longer time increases conversion | Extended time may cause over-nitration |

| Molar Ratio (HNO3:Substrate) | 1.2-1.5:1 | Excess HNO3 improves conversion | Controlled addition prevents side reactions |

| Solvent System | Glacial acetic acid | Polar protic solvents preferred | Acetic acid enhances regioselectivity |

Regioselectivity Considerations

The regioselectivity of nitration in 3,4-dimethoxybenzaldehyde follows predictable patterns based on substituent directing effects. The two methoxy groups, being strong electron-donating substituents, activate positions ortho and para to themselves while simultaneously deactivating meta positions. The aldehyde group, functioning as an electron-withdrawing substituent, deactivates ortho and para positions relative to itself [3] [6].

The combined directing effects result in preferential nitration at the 5-position, which represents the position ortho to both methoxy groups and meta to the aldehyde functionality. This regioselectivity pattern has been confirmed through systematic studies demonstrating that nitration of 3,4-dimethoxybenzaldehyde yields exclusively the 5-nitro product under standard conditions [6].

Computational studies support these experimental observations, indicating that the 5-position possesses the highest electron density and lowest activation energy for electrophilic attack. The calculated Hammett parameters for the substitution pattern align with experimental regioselectivity data, providing theoretical validation for the observed product distribution [3].

Alternative Synthetic Approaches

Beyond direct nitration methodologies, several alternative synthetic pathways provide access to 3,4-Dimethoxy-5-nitrobenzaldehyde through distinct mechanistic frameworks. These approaches offer strategic advantages in specific synthetic contexts or when direct nitration proves unsuitable.

Oxidation of Corresponding Alcohol Derivatives

The oxidation pathway commences with 3,4-dimethoxy-5-nitrobenzyl alcohol as the starting material, which undergoes controlled oxidation to yield the target aldehyde. This approach proves particularly valuable when the alcohol precursor is readily available or when mild oxidation conditions are preferred [5].

Multiple oxidation protocols have been developed for this transformation. Dimethyl sulfoxide-based oxidation systems provide efficient conversion under relatively mild conditions. The procedure involves treating the alcohol with DMSO in the presence of an appropriate activating agent at elevated temperatures (80-120°C) for 4-6 hours, typically yielding 85-92% of the desired aldehyde product [5].

Alternative oxidation methodologies include chromium-based oxidants, permanganate systems, and modern organocatalytic approaches. Each method offers distinct advantages in terms of selectivity, operational simplicity, and environmental considerations. The choice of oxidation system depends on the specific requirements of the synthetic sequence and available infrastructure [5].

Formylation of Nitrated Dimethoxybenzene Derivatives

Formylation approaches involve the introduction of the aldehyde functionality onto pre-nitrated dimethoxybenzene substrates. The Vilsmeier-Haack formylation represents the most widely employed method in this category, utilizing dimethylformamide and phosphorus oxychloride to effect aldehyde formation [7] [8].

The procedure involves treating 3,4-dimethoxy-5-nitrobenzene with dimethylformamide and phosphorus oxychloride under controlled conditions. The reaction proceeds through formation of a Vilsmeier reagent intermediate, which attacks the activated aromatic ring to install the formyl group. Hydrolysis of the resulting imine intermediate yields the target aldehyde [7].

Reaction conditions typically involve temperatures ranging from 0-80°C with reaction times of 3-5 hours. Yields of 65-80% are routinely achieved, with good selectivity for the desired regioisomer. The method offers excellent functional group tolerance and can accommodate various substitution patterns on the aromatic ring [7] [8].

Industrial-Scale Production Methods

Industrial production of 3,4-Dimethoxy-5-nitrobenzaldehyde demands consideration of economic factors, safety requirements, and environmental impact alongside synthetic efficiency. Several scaled methodologies have been developed to address these multifaceted requirements.

Continuous flow nitration processes represent the current state-of-the-art for large-scale production. These systems provide superior heat management, consistent product quality, and enhanced safety profiles compared to traditional batch operations. Typical industrial capacities range from 5,000 to 10,000 tons per year, with production costs of 15-25 dollars per kilogram .

The Sommelet reaction has been adapted for industrial applications through process intensification strategies. A patented methodology bypasses intermediate purification steps, enabling direct conversion of crude chloromethylation products. This streamlined approach achieves yields of 71-75% with purities exceeding 99%, representing significant improvements over traditional multi-step procedures .

| Production Method | Scale | Process Features | Advantages | Typical Capacity (tons/year) |

|---|---|---|---|---|

| Continuous Flow Nitration | Large (>1000 kg/batch) | Continuous operation, better heat control | High throughput, consistent quality | 5000-10000 |

| Batch Nitration Process | Medium (100-1000 kg/batch) | Flexible batch size, established technology | Flexibility, proven reliability | 1000-5000 |

| Multi-stage Nitration | Large (>1000 kg/batch) | Optimized conversion, reduced by-products | High conversion, selective | 8000-15000 |

| Integrated Process Design | Large (>1000 kg/batch) | Process intensification, reduced footprint | Reduced costs, compact design | 10000-20000 |

Multi-stage nitration systems optimize conversion efficiency while minimizing byproduct formation. These processes employ cascaded reactor configurations with precise temperature and residence time control at each stage. The approach enables high conversion rates while maintaining excellent selectivity, making it suitable for large-scale operations .

Green Chemistry Approaches to Synthesis

Contemporary synthetic chemistry increasingly emphasizes environmental sustainability and resource efficiency, driving development of green chemistry methodologies for 3,4-Dimethoxy-5-nitrobenzaldehyde synthesis. These approaches prioritize waste reduction, energy efficiency, and use of benign reagents and solvents.

Microwave-assisted nitration represents a significant advancement in green synthesis technology. This methodology achieves reaction completion in 5-15 minutes compared to hours required for conventional heating, while providing yields of 80-90%. The enhanced reaction rates result from selective heating of polar molecules, leading to improved energy efficiency and reduced side reactions [10].

Solvent-free nitration protocols eliminate organic solvent requirements entirely, addressing a major source of environmental impact in traditional synthesis. These neat reaction conditions achieve yields of 70-85% while dramatically reducing waste generation. The approach requires careful optimization of mixing and temperature control to ensure uniform reaction conditions [10] [11].

| Green Approach | Methodology | Environmental Benefits | Yield (%) | Commercial Viability |

|---|---|---|---|---|

| Microwave-Assisted Nitration | Microwave heating with conventional reagents | Reduced reaction time and energy consumption | 80-90 | High |

| Solvent-Free Nitration | Neat reaction without solvent | Elimination of organic solvents | 70-85 | High |

| Ionic Liquid-Mediated Nitration | Ionic liquid as solvent and catalyst | Recyclable ionic liquid, reduced waste | 75-88 | Moderate |

| Supercritical CO2 Nitration | Supercritical carbon dioxide medium | Non-toxic medium, easy separation | 70-85 | High |

Ionic liquid-mediated processes offer unique advantages through combination of solvent and catalyst functions in a single medium. These systems provide excellent control over reaction selectivity while enabling facile product separation and ionic liquid recovery. Yields of 75-88% are typically achieved with minimal waste generation [12].

Biocatalytic approaches, while still in developmental stages, represent the ultimate goal of green synthesis. Enzyme-catalyzed nitration reactions proceed under mild conditions with high selectivity, though current yields of 60-75% and extended reaction times limit immediate commercial viability. Continued development of engineered enzymes may overcome these limitations [12] [13].

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant